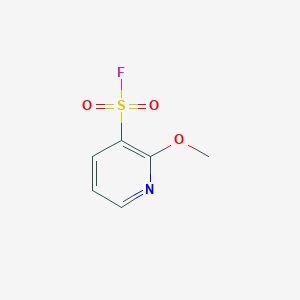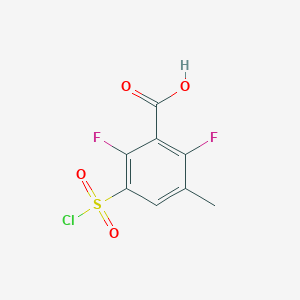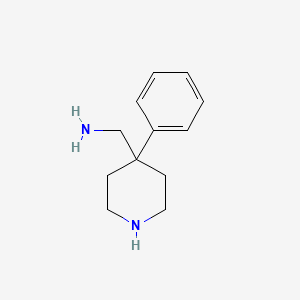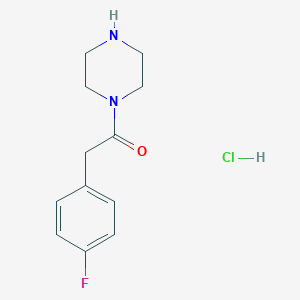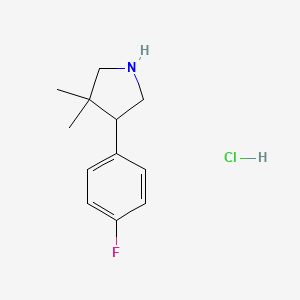![molecular formula C8H22Cl2N2Si B13521230 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride is a chemical compound characterized by the presence of a trimethylsilyl group attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride typically involves the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Major products formed from these reactions include substituted piperazines, N-oxides, and secondary amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antipsychotic and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Wirkmechanismus
The mechanism of action of 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can modulate the activity of target proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C8H22Cl2N2Si |
|---|---|
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
trimethyl(piperazin-1-ylmethyl)silane;dihydrochloride |
InChI |
InChI=1S/C8H20N2Si.2ClH/c1-11(2,3)8-10-6-4-9-5-7-10;;/h9H,4-8H2,1-3H3;2*1H |
InChI-Schlüssel |
WPXBQCFBNCBXIF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
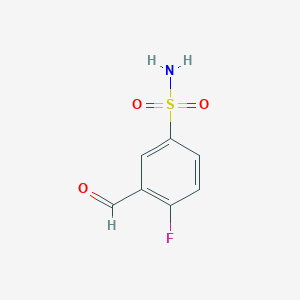

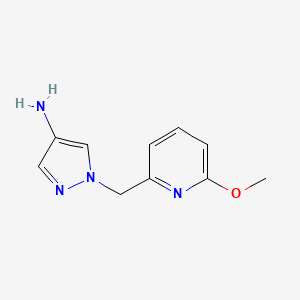
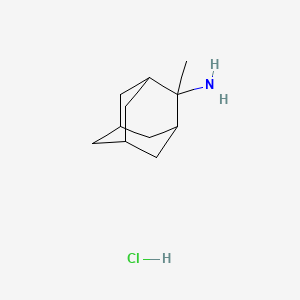
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
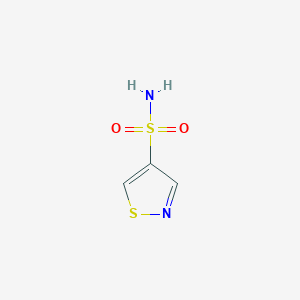

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
